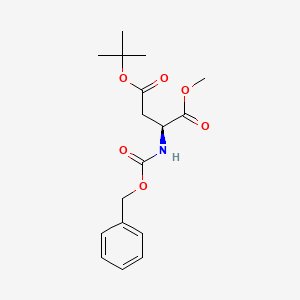

(S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

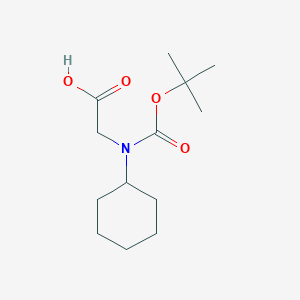

The compound (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate is a chemical entity that appears to be a derivative of succinic acid, a dicarboxylic acid. The tert-butyl and benzyloxy carbonyl groups suggest that the compound could be used as an intermediate in the synthesis of more complex molecules, possibly for pharmaceutical applications. The presence of the (S)-configuration indicates that the compound is chiral and the specific enantiomer has been selected, which is important in drug design due to the different biological activities of enantiomers.

Synthesis Analysis

The synthesis of related compounds often involves the introduction of protective groups such as tert-butoxycarbonyl (Boc) to protect amino groups during the synthetic process. For example, a practical synthesis method has been developed for a dipeptide mimetic with a Boc-protected amino group, which is a conformationally restricted compound designed for caspase-1 inhibitors . Although the compound is not directly mentioned, the synthesis of similar Boc-protected amino acid derivatives could potentially follow analogous strategies.

Molecular Structure Analysis

The molecular structure of (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate would include a succinate backbone with an amino group protected by a benzyloxy carbonyl group. The tert-butyl group would provide steric bulk, potentially influencing the reactivity and conformation of the molecule. The stereochemistry at the chiral center is specified as (S), which is crucial for its biological activity and interaction with other chiral molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate would be influenced by its molecular structure. The tert-butyl group would increase the compound's hydrophobicity, while the succinate and benzyloxy carbonyl groups could form hydrogen bonds, affecting its solubility and boiling point. The chiral center would impact the optical properties, such as specific rotation. The compound's stability would be influenced by the presence of the benzyloxy carbonyl group, which could be cleaved under acidic or basic conditions to yield the free amine.

Wissenschaftliche Forschungsanwendungen

Dynamic Kinetic Resolution in Stereoselective Alkylation

Kubo, Kubota, Takahashi, and Nunami (1997) demonstrated the use of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution. They showed its application in stereoselective alkylation with malonic ester enolates, leading to the formation of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives. This process is significant for synthesizing biologically active compounds (Kubo et al., 1997).

Synthesis of Pyrrolo[2,1-a]isoquinolines from L-DOPA Derivatives

Garcia, Arrasate, Lete, and Sotomayor (2006) explored the synthesis of Pyrrolo[2,1-a]isoquinolines utilizing derivatives of L-DOPA. They made use of various ester and amide forms of (S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propionic acid. These chemical transformations are crucial for developing new pharmaceutical compounds (Garcia et al., 2006).

Role in Contraction of Human Airway Smooth Muscle

Takahashi, Barnes, Kawikova, Yacoub, Warner, and Belvisi (1997) investigated the role of 4-tert-butyl-N-[6-(2-hydroxy-ethoxy)-2,2'-bipyrimidin-4-yl]-benzenesulfonamide (bosentan) in the contraction of human airway smooth muscle. They explored its interaction with endothelin receptors, contributing to our understanding of airway physiology and potential therapeutic targets (Takahashi et al., 1997).

Wirkmechanismus

Target of Action

Z-ASP(OTBU)-OME, also known as Z-L-Asp(OtBu)-OMe or (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate, is an aspartic acid derivative . Aspartic acid is a non-essential amino acid that plays a crucial role in the body It is involved in the synthesis of other amino acids and key metabolic processes.

Mode of Action

As an aspartic acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Result of Action

As an aspartic acid derivative, it may influence various physiological activities, including the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-13(15(20)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCORPWNIMSWJP-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442262 |

Source

|

| Record name | 4-tert-Butyl 1-methyl N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63327-57-1 |

Source

|

| Record name | 4-tert-Butyl 1-methyl N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.